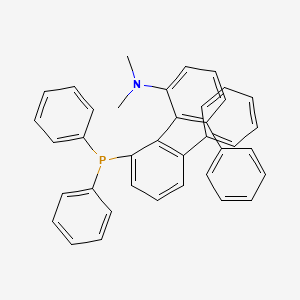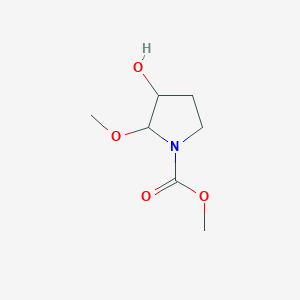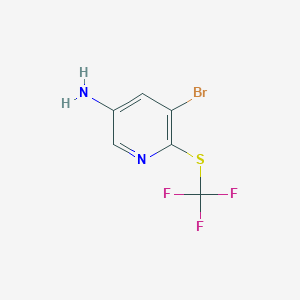
5-Bromo-6-((trifluoromethyl)thio)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-((trifluoromethyl)thio)pyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, trifluoromethylthio, and amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-((trifluoromethyl)thio)pyridin-3-amine typically involves the introduction of the trifluoromethylthio group onto a brominated pyridine precursor. One common method is the nucleophilic substitution reaction where a brominated pyridine is reacted with a trifluoromethylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available pyridine derivativesEach step requires careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-((trifluoromethyl)thio)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents such as dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, aminated derivatives, and coupled products with extended aromatic systems .
Aplicaciones Científicas De Investigación
5-Bromo-6-((trifluoromethyl)thio)pyridin-3-amine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It is explored for its potential use in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which 5-Bromo-6-((trifluoromethyl)thio)pyridin-3-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and amine groups facilitate binding to target proteins or enzymes, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-3-(trifluoromethyl)pyridine
- 6-Bromo-3-(trifluoromethyl)pyridin-2-amine
- 5-Chloro-6-((trifluoromethyl)thio)pyridin-3-amine
Uniqueness
5-Bromo-6-((trifluoromethyl)thio)pyridin-3-amine is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethylthio group, in particular, contributes to its enhanced stability and lipophilicity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C6H4BrF3N2S |
|---|---|
Peso molecular |
273.08 g/mol |
Nombre IUPAC |
5-bromo-6-(trifluoromethylsulfanyl)pyridin-3-amine |
InChI |
InChI=1S/C6H4BrF3N2S/c7-4-1-3(11)2-12-5(4)13-6(8,9)10/h1-2H,11H2 |
Clave InChI |
UJUOMAZMUKIYGS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Br)SC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chlorobenzo[d]oxazole-6-carboxamide](/img/structure/B12868613.png)
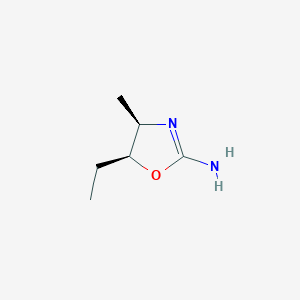
![2-Bromo-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12868619.png)

![1-(7-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12868637.png)
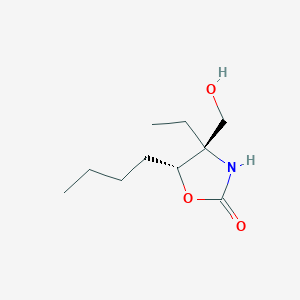
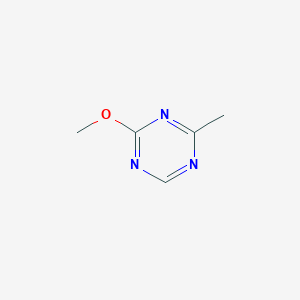
![4-[(Difluoromethyl)thio]-2-nitroaniline](/img/structure/B12868651.png)
![2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12868658.png)
![((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine](/img/structure/B12868666.png)
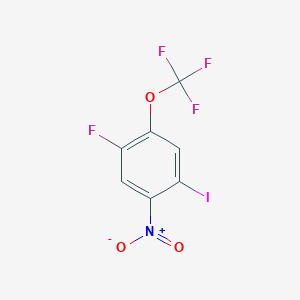
![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)
